molecular formula C4H7FN2O3 B023259 alpha-Fluoro-beta-ureidopropionic acid CAS No. 5006-64-4

alpha-Fluoro-beta-ureidopropionic acid

Cat. No. B023259
CAS RN: 5006-64-4
M. Wt: 150.11 g/mol
InChI Key: FKTHAKABFGARQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alpha-fluorocarboxylates, including alpha-fluoro-beta-ureidopropionic acid, has been achieved through electrophilic fluorination using acetyl hypofluorite. This method circumvents issues associated with nucleophilic fluorination, such as eliminations and rearrangements, providing a pathway for incorporating fluorine into carboxylic acid derivatives efficiently (Rozen, Hagooly, & Harduf, 2001).

Molecular Structure Analysis

Alpha-Fluoro-beta-ureidopropionic acid's molecular structure has been explored through various analytical techniques. Notably, fluorinated compounds like this acid exhibit preferred conformations due to stereoelectronic effects associated with the fluorine atom. These effects influence the compound's molecular geometry and are critical for understanding its reactivity and interactions (March, Johnston, Duggan, & Gardiner, 2012).

Chemical Reactions and Properties

The compound participates in a range of chemical reactions, highlighting its versatility. It has been used as a precursor for further fluorination reactions and as a substrate for biocatalytic processes, demonstrating its reactivity and potential for generating fluorinated derivatives with varied functionalities (Liu, Yuan, Jin, & Xian, 2022).

Scientific Research Applications

  • Synthesis of alpha-Fluorocarboxylates : Rozen, Hagooly, and Harduf (2001) discuss a method for synthesizing alpha-fluorocarboxylic esters and acids, which are useful for incorporating into PET-related compounds (Rozen, Hagooly, & Harduf, 2001).

  • Metabolism Studies : Freudenthal and Emmerling (1977) show that in the metabolism of Ftorafur in beagle dogs and rhesus monkeys, alpha-Fluoro-beta-ureidopropionic acid is a primary urinary metabolite in monkeys (Freudenthal & Emmerling, 1977).

  • Beta-ureidopropionase Activity : Ogawa and Shimizu (1994) found that Beta-ureidopropionase from Pseudomonas putida IFO 12996, which shows broad substrate specificity, requires a divalent metal ion for activity. This enzyme's activity is significantly affected by sulfhydryl reagents (Ogawa & Shimizu, 1994).

  • Cancer Treatment and Drug Metabolism : Several studies have explored the role of alpha-Fluoro-beta-ureidopropionic acid in cancer treatment, particularly in relation to 5-fluorouracil metabolism. For instance, Kamm et al. (1994) investigated the effect of modulators like methotrexate on 5-fluorouracil metabolite patterns in murine colon carcinoma (Kamm et al., 1994).

  • Detection of Beta-ureidopropionase Deficiency : Kuhara et al. (2009) successfully identified beta-ureidopropionase deficiency in newborns using GC/MS analysis of urine metabolome, suggesting its high incidence in Japan and potential for personalized cancer chemotherapy (Kuhara et al., 2009).

Safety And Hazards

Alpha-Fluoro-beta-ureidopropionic acid is a metabolite of fluorouracil . High-dose 5-fluorouracil containing chemotherapy occasionally causes hyperammonemia and can be lethal .

Future Directions

Alpha-Fluoro-beta-ureidopropionic acid is a metabolite of fluorouracil , a drug used in the treatment of cancer . Future research could focus on the role of alpha-Fluoro-beta-ureidopropionic acid in cancer treatment, particularly in relation to 5-fluorouracil metabolism .

properties

IUPAC Name

3-(carbamoylamino)-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHAKABFGARQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964507
Record name 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Fluoro-beta-ureidopropionic acid

CAS RN

5006-64-4
Record name α-Fluoro-β-ureidopropionic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Fluoro-beta-ureidopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006644
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Record name 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid
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Record name 3-[(Aminocarbonyl)amino]-2-fluoro-propanoic Acid
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Record name .ALPHA.-FLUOROURIDOPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Nishikawa, T Funakoshi, T Horimatsu… - Cancer chemotherapy …, 2017 - Springer
… to several metabolites with antitumor activities, in another pathway, it is sequentially catabolized in the liver to dihydrofluorouracil (FDHU), alpha-fluoro-beta-ureidopropionic acid (FUPA)…
Number of citations: 20 link.springer.com
K Wang, M Nano, T Mulligan, ED Bush… - Journal of the American …, 1998 - Springer
… Any interference from another 5-FU metabolite, alpha-fluoro-beta-ureidopropionic acid [14], was not verified because authentic reference standard could not be obtained. However, …
Number of citations: 44 link.springer.com
T Robin, F Saint-Marcoux, D Toinon, N Tafzi… - … of Chromatography B, 2020 - Elsevier
… of a novel liquid chromatography tandem mass spectrometry assay measuring uracil, 5,6-dihydrouracil, 5-fluorouracil, 5,6-dihydro-5-fluorouracil, alpha-fluoro-beta-ureidopropionic acid …
Number of citations: 19 www.sciencedirect.com
Y Ishibiki, M Kitajima, K Sakamoto… - Journal of …, 2003 - journals.sagepub.com
… The peak areas of 5-FU and the metabolites 5-dihydrofluorouracil (DHFU), alpha-fluoro-beta-ureidopropionic acid (FUPA), and alpha-fluoro-beta-alanine (FBAL) in the reaction mixture …
Number of citations: 15 journals.sagepub.com
HC Ngassa, KA Elmenawi, V Anil, H Gosal, H Kaur… - Cureus, 2021 - cureus.com
… Initially, 5,6 dihydrouracil results from this action, and then eventually, alpha-fluoro-beta-ureidopropionic acid and alpha-fluoro-beta-alanine (FBAL). About 90% plasmatic 5-FU is …
Number of citations: 2 www.cureus.com
B Clarkson, A O'Connor, LR Winston… - Clinical …, 1964 - Wiley Online Library
The plasma concentration and the urinary excretion of 5‐fluorouracil (FU) and 5‐fluoro‐2′deoxyuridine (FUdR), administered to patients with cancer, were determined by microbiologic …
Number of citations: 197 ascpt.onlinelibrary.wiley.com
BJ Kennedy, A Theologides - Annals of internal medicine, 1961 - acpjournals.org
… These were characterized as alpha-fluoro-beta-ureidopropionic acid (FUPA) and urea (31). Conversion to respiratory carbon dioxide was 75% in 24 hours. The incorporation of labeled …
Number of citations: 86 www.acpjournals.org
SH Jeong, O Chavani, K Burns, D Porter… - European Journal of …, 2021 - Springer
Severe to life-threatening gastrointestinal (GI) toxicity is a major clinical complication of 5-fluorouracil (5-FU) treatment. This type of toxicity can affect up to 20% of patients who receive …
Number of citations: 1 link.springer.com
Y Tasaki, M Suzuki, K Katsushima, K Shinjo, K Iijima… - Cancer research, 2021 - AACR
Targeting TUG1 coupled with a cancer-specific drug delivery system effectively modulates 5-FU catabolism in TUG1 -overexpressing PDAC cells, thus contributing to a new …
Number of citations: 25 aacrjournals.org
SA Saganuwan - BMC Pharmacology and …, 2021 - bmcpharmacoltoxicol.biomedcentral …
… The metabolites of 5-fluorouracil are dihydrofluorouracil and alpha-fluoro-beta ureidopropionic acid [19]. Dihydrofluorouracil could be detected in 5 min with metabolite of 23.7 μmol in …

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